molecular formula C16H23N3O2 B6750172 [(3R)-3-aminopyrrolidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone

[(3R)-3-aminopyrrolidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone

Cat. No.: B6750172
M. Wt: 289.37 g/mol
InChI Key: RVHNHWQFUPQHLU-CYBMUJFWSA-N
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Description

[(3R)-3-aminopyrrolidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyridine ring, and a cyclohexyloxy group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-3-aminopyrrolidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-aminopyrrolidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with a palladium catalyst under atmospheric pressure.

    Substitution: NaOMe in methanol at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated pyrrolidine derivatives.

Scientific Research Applications

[(3R)-3-aminopyrrolidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R)-3-aminopyrrolidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(3R)-3-aminopyrrolidin-1-yl]-(2-methoxypyridin-4-yl)methanone
  • [(3R)-3-aminopyrrolidin-1-yl]-(2-ethoxypyridin-4-yl)methanone
  • [(3R)-3-aminopyrrolidin-1-yl]-(2-propoxypyridin-4-yl)methanone

Uniqueness

[(3R)-3-aminopyrrolidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclohexyloxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.

Properties

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c17-13-7-9-19(11-13)16(20)12-6-8-18-15(10-12)21-14-4-2-1-3-5-14/h6,8,10,13-14H,1-5,7,9,11,17H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHNHWQFUPQHLU-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=CC(=C2)C(=O)N3CCC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC2=NC=CC(=C2)C(=O)N3CC[C@H](C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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